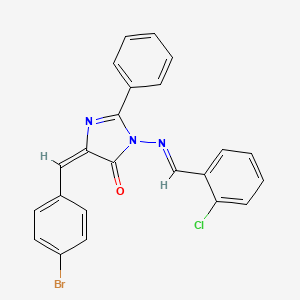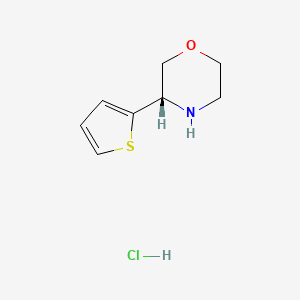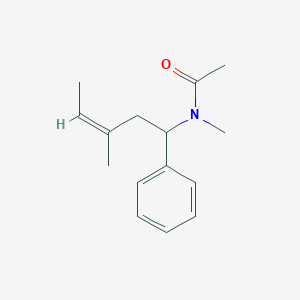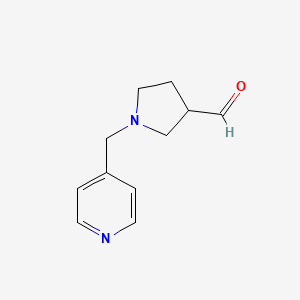
4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then reacted with phenylglyoxal in the presence of a base, such as sodium hydroxide, to yield the final imidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and employing industrial reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the imine group, converting it to an amine using reducing agents such as sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amino derivatives.
Substitution: Compounds with different substituents replacing bromine or chlorine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies investigate its efficacy and safety as a pharmaceutical agent.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one involves its interaction with cellular targets. It can bind to enzymes or receptors, altering their activity. The presence of halogen atoms enhances its ability to penetrate cell membranes, increasing its bioavailability. The compound may also induce oxidative stress in cells, leading to apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorobenzylidene)-1-((2-bromobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one
- 4-(4-Fluorobenzylidene)-1-((2-iodobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one
Uniqueness
Compared to similar compounds, 4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one is unique due to the specific positioning of bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the imidazole and phenyl groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H15BrClN3O |
|---|---|
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
(5E)-5-[(4-bromophenyl)methylidene]-3-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrClN3O/c24-19-12-10-16(11-13-19)14-21-23(29)28(22(27-21)17-6-2-1-3-7-17)26-15-18-8-4-5-9-20(18)25/h1-15H/b21-14+,26-15+ |
Clé InChI |
VKXIUXNIQXZVAI-IAXUOCBKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2/N=C/C4=CC=CC=C4Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2N=CC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/no-structure.png)





![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)
